Tetrafluorosuccinyl fluoride

Description

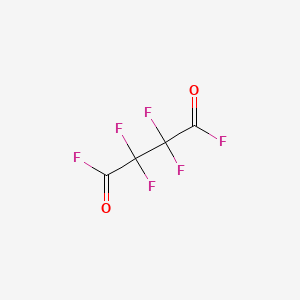

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluorobutanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O2/c5-1(11)3(7,8)4(9,10)2(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNURRSZDMIXZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380213 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-13-0 | |

| Record name | Tetrafluorosuccinyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Reactivity & Nucleophilic Substitution of Tetrafluorosuccinyl Fluoride

This technical guide details the reactivity profile, mechanistic pathways, and experimental protocols for Tetrafluorosuccinyl Fluoride (TFSF) .

Executive Summary

This compound (TFSF), a perfluorinated di-acyl fluoride (

Critical Safety Notice: Hydrolysis or aminolysis of TFSF releases Hydrogen Fluoride (HF) . All protocols require HF-resistant apparatus (PTFE/PFA) and specific scavenging bases.

Chemical Architecture & Electrophilicity

The Fluorine Effect

The reactivity of TFSF is governed by the inductive effect of the

| Feature | This compound (TFSF) | Succinyl Chloride (Hydrocarbon) |

| Carbonyl Electrophilicity | Very High (Activated by | Moderate |

| Leaving Group Ability | Good ( | Excellent ( |

| Hydrolytic Stability | Moderate (More stable than chlorides due to C-F bond strength, but hydrolyzes to acid/anhydride). | Low (Hydrolyzes rapidly) |

| Primary Product (Amines) | Cyclic Imide (Thermodynamically favored) | Diamide / Imide mixture |

Mechanistic Pathway

The reaction follows a Nucleophilic Acyl Substitution (

-

Attack: Nucleophile attacks the highly positive carbonyl carbon.

-

Intermediate: Formation of a tetrahedral alkoxide intermediate.

-

Elimination: Ejection of the fluoride ion (

). -

Scavenging: The released

typically pairs with a proton to form HF, which must be neutralized by a base (e.g., Pyridine,

Reactivity with Nucleophiles[1][2]

Reaction with Alcohols (O-Nucleophiles)

TFSF reacts with alcohols to form perfluorosuccinates (diesters) . This reaction is generally exothermic.

-

Reagent: Primary or secondary alcohols.

-

Catalyst: Non-nucleophilic base (Pyridine or Sodium Fluoride pellets to scavenge HF).

-

Application: Synthesis of fluorinated lubricants and plasticizers.

Reaction with Amines (N-Nucleophiles)

This is the most distinct pathway. While hydrocarbon diacids often form linear diamides, TFSF shows a strong propensity to cyclize into perfluorosuccinimides , especially with primary amines and heat.

-

Primary Amines (

): Initially form the mono- or diamide. Upon heating or treatment with dehydrating agents (if hydrolyzed), the system closes to the 5-membered imide ring. -

Secondary Amines (

): Form stable linear diamides (cannot cyclize). -

Diamines: Polymerization to form Fluorinated Polyamides .

Experimental Protocols

Protocol A: Synthesis of N-Phenyltetrafluorosuccinimide

Target: Cyclization of TFSF with Aniline.

Reagents:

-

This compound (10 mmol)

-

Aniline (10 mmol)

-

Triethylamine (22 mmol) - HF Scavenger

-

Dichloromethane (DCM), Anhydrous[1]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with

. -

Solvent Charge: Add Aniline (0.93 g) and Triethylamine (2.22 g) to 30 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dissolve TFSF (approx. 1.94 g) in 10 mL DCM. Add dropwise to the amine solution over 20 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Cyclization (Critical Step): The intermediate amide may require thermal driving force. Reflux the DCM solution for 4 hours to ensure ring closure to the imide.

-

Workup: Wash the organic layer with 1M HCl (to remove excess amine/TEA), then sat.

, then Brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Protocol B: Hydrolysis to Tetrafluorosuccinic Acid

Target: Conversion of Fluoride to Acid for analytical standard or intermediate use.

Procedure:

-

Setup: PTFE beaker or flask (Glass is etched by HF).

-

Reaction: Add TFSF dropwise to an excess of ice-cold water with vigorous stirring.

-

Observation: The organic droplet will disappear as it hydrolyzes.

-

Isolation: The aqueous solution contains Tetrafluorosuccinic acid and HF. Evaporate water/HF in a fume hood (using a scrubber) to isolate the solid dicarboxylic acid (Hygroscopic).

Safety & Handling (HF Hazard)

Working with acyl fluorides carries the risk of generating anhydrous Hydrogen Fluoride (HF) upon contact with moisture or protons.

| Hazard | Mitigation Strategy |

| Inhalation (HF Gas) | Work exclusively in a functioning fume hood. Use HF-rated gas detectors if available. |

| Skin Contact | Wear double nitrile gloves or neoprene. Keep Calcium Gluconate gel immediately accessible on the bench. |

| Glassware Etching | HF etches glass. Use PFA/PTFE reaction vessels for hydrolysis steps. Anhydrous reactions can use glass if quenched properly. |

| Waste Disposal | Quench all reaction mixtures with saturated Sodium Bicarbonate ( |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776618, this compound. Retrieved from [Link]

- US Patent 4379768A.Process for producing perfluorosuccinyl fluoride. (Detailed synthesis and handling of the fluoride intermediate).

-

Bandyopadhyay, P., et al. (2015). Fluorinated Polyamides: Synthesis, Properties, and Applications.[2] (Context for diamine reactivity with fluorinated diacid derivatives). Retrieved from [Link][2]

Sources

Navigating the Corrosive Landscape: A Technical Guide to the GHS and CLP Classification of Tetrafluorosuccinyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Hazard Classification

In the fast-paced environment of research and drug development, a thorough understanding of the chemical reagents in use is paramount to ensuring laboratory safety and experimental integrity. Tetrafluorosuccinyl fluoride (CAS No. 695-07-8), a perfluorinated acyl fluoride, presents as a valuable building block in organic synthesis due to the unique reactivity of the acyl fluoride moiety. However, its structural features also confer significant hazards that necessitate a comprehensive understanding of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the European Union's Classification, Labelling and Packaging (CLP) Regulation. This guide provides an in-depth analysis of the GHS/CLP classification of this compound, elucidating the chemical principles that underpin its hazardous properties and offering practical guidance for its safe handling.

The GHS/CLP Classification of this compound: A Singular, Potent Hazard

Based on notifications submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound is classified under a single, yet severe, hazard class.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

This classification mandates the use of the "Corrosion" pictogram and the signal word "Danger" on all labeling and safety data sheets.[1]

The Chemical Rationale Behind the Corrosivity of this compound

The classification of this compound as a skin-corrosive substance is not arbitrary but is rooted in its chemical reactivity, specifically its interaction with water. As an acyl fluoride, it is susceptible to hydrolysis. Upon contact with moisture, such as the ambient humidity in the air or the moisture present on skin and mucous membranes, this compound is expected to readily hydrolyze. This reaction produces tetrafluorosuccinic acid and, critically, two equivalents of hydrogen fluoride (HF).

Hydrolysis Reaction:

Hydrogen fluoride is an extremely corrosive and toxic substance.[2][3] It readily penetrates the skin, causing deep-seated, painful burns that may have a delayed onset.[3] The fluoride ion can then cause cellular death and tissue necrosis. The formation of this highly hazardous substance upon contact with moisture is the primary driver for the "Skin Corrosion, Category 1B" classification.

The analogous compound, tetrafluorosuccinyl chloride (CAS 356-15-0), is also classified as causing severe skin burns and eye damage (H314) and is noted to react violently with water.[4][5] This supports the understanding that the hazard is inherent to the reactive nature of the tetrafluorosuccinyl halide functional group.

Understanding the GHS/CLP Hazard Categories

The GHS framework for skin corrosion is divided into three subcategories (1A, 1B, and 1C) based on the severity and onset time of the corrosive action, as determined by in vivo (rabbit skin test, OECD TG 404) or in vitro (reconstructed human epidermis test, OECD TG 431) methods.

-

Category 1A: Corrosive effects observed after an exposure of up to 3 minutes and an observation period of up to 1 hour.

-

Category 1B: Corrosive effects observed after an exposure between 3 minutes and 1 hour and an observation period of up to 14 days.

-

Category 1C: Corrosive effects observed after an exposure between 1 and 4 hours and an observation period of up to 14 days.

The classification of this compound as Category 1B indicates that it is expected to cause irreversible skin damage following an exposure of between 3 minutes and 1 hour.[1]

Experimental Workflow for In Vitro Skin Corrosion Testing (OECD TG 431)

Modern approaches to skin corrosion testing prioritize in vitro methods using reconstructed human epidermis (RhE) models to avoid animal testing. The general workflow for such a test is as follows:

Implications for Eye Damage

The H314 hazard statement also includes "causes severe eye damage." According to GHS criteria, substances classified as skin corrosive are also considered to cause serious eye damage (Category 1) without further testing. The mechanism is the same: hydrolysis to form hydrofluoric acid, which is extremely destructive to corneal tissue and can lead to permanent blindness.

Broader Toxicological Profile and Handling Precautions

While skin and eye corrosion are the classified hazards, the potential for severe respiratory tract irritation upon inhalation is also a significant concern due to the likely formation of HF on moist mucosal surfaces. Therefore, stringent engineering controls and personal protective equipment are mandatory when handling this substance.

Precautionary Statements (P-Statements)

The following P-statements are associated with the H314 classification and provide a framework for safe handling and emergency response[1]:

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P316 | Get emergency medical help immediately. |

| P321 | Specific treatment (see supplemental first aid instructions on this label). |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Conclusion: A Proactive Approach to Safety

The GHS and CLP classification of this compound as "Skin Corrosion, Category 1B" (H314) is a critical piece of safety information for all personnel in research and drug development. This classification is scientifically grounded in the compound's high reactivity with water, leading to the formation of the highly corrosive substance, hydrofluoric acid. By understanding the chemical causality behind this hazard, researchers can implement appropriate and robust safety protocols, including the use of dedicated handling areas (e.g., fume hoods), appropriate personal protective equipment (acid-resistant gloves, chemical splash goggles, face shield, and lab coat), and having emergency response materials (e.g., calcium gluconate gel for HF burns) readily available. A proactive and informed approach to the handling of this compound is essential for mitigating risks and fostering a safe and productive research environment.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

PubChem. Tetrafluorosuccinyl chloride . National Center for Biotechnology Information. [Link]

-

European Chemicals Agency. Substance Information: Thulium(III) fluoride . [Link]

-

GOV.UK. Incident management: Hydrogen fluoride (HF) and hydrofluoric acid . [Link]

-

Nano. Material Safety Data Sheet: HYDROFLUORIC ACID . [Link]

-

European Chemicals Agency. Substance Information: Perfluorovaleryl fluoride . [Link]

-

Airgas. Safety Data Sheet . [Link]

-

European Chemicals Agency. C&L Inventory . [Link]

-

ResearchGate. Stability of acyl halides in various water media . [Link]

-

PubMed. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods . [Link]

-

PubChem. Hydrofluoric Acid . National Center for Biotechnology Information. [Link]

-

PubChem. Tetrafluoroethylene . National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Acyl fluoride synthesis by fluorination . [Link]

-

ACS Publications. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides . [Link]

-

SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Hydrofluoric Acid, 35-51% w/w . [Link]

-

European Chemicals Agency. Substance Information: Fluoride . [Link]

-

Fluoride Chemistry. Explanation of Hydrolysis Reaction . [Link]

-

PubMed Central. Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling . [Link]

-

Wikipedia. Hydrofluoric acid . [Link]

-

IUPAC. THE SYNTHESIS OF FLUORINATED CARBOHYDRATES . [Link]

-

ACS Publications. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones . [Link]

-

PubChem. Tetrafluorozirconium . National Center for Biotechnology Information. [Link]

-

PubChem. Methanesulfonyl fluoride, trifluoro- . National Center for Biotechnology Information. [Link]

-

European Chemicals Agency. Substance Information: Ammonium fluoride . [Link]

-

PubMed. Transition state structures for the hydrolysis of alpha-D-glucopyranosyl fluoride by retaining and inverting reactions of glycosylases . [Link]

-

PubMed. Glycosyl fluorides in enzymatic reactions . [Link]

Sources

- 1. This compound | C4F6O2 | CID 2776618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. nano.pitt.edu [nano.pitt.edu]

- 4. Tetrafluorosuccinyl chloride | C4Cl2F4O2 | CID 78983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

Environmental Fate of Perfluorinated Acyl Fluorides

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Perfluorinated acyl fluorides (PAFs), most notably trifluoroacetyl fluoride (CF₃COF), represent a critical intersection between atmospheric chemistry and synthetic utility. As the primary degradation intermediates of fourth-generation refrigerants (hydrofluoroolefins, HFOs) and valuable synthons in pharmaceutical development, their environmental fate is a subject of intensifying scrutiny.

The dominant fate of PAFs is rapid hydrolysis, converting transient atmospheric species into persistent perfluorinated carboxylic acids (PFCAs), such as trifluoroacetic acid (TFA). This guide details the mechanistic pathways, kinetic parameters, and experimental protocols required to assess the environmental burden of these compounds, bridging the gap between atmospheric modeling and bench-scale chemical safety.

Chemical Formation & Atmospheric Origins

PAFs are rarely emitted directly; they are formed in situ via the oxidation of fluorinated precursors. The most significant source is the atmospheric degradation of HFO-1234yf (2,3,3,3-tetrafluoropropene), the global standard replacement for HFC-134a in mobile air conditioning.

Atmospheric Degradation Pathway

The degradation is initiated by hydroxyl radical (

Figure 1: Atmospheric Degradation of HFO-1234yf to CF₃COF

Caption: Stepwise oxidation of HFO-1234yf. The C-C bond scission is the critical step yielding the acyl fluoride.

Hydrolysis Kinetics: The Fate-Determining Step

Once formed, the environmental lifetime of CF₃COF is dictated by its reaction with water. This hydrolysis is not a simple unimolecular decay; it is a heterogeneous process highly dependent on the phase of water (vapor vs. liquid droplets).

Mechanism

The carbonyl carbon in CF₃COF is highly electrophilic due to the strong electron-withdrawing effects of the -CF₃ and -F groups.[1] Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to eliminate HF.

Figure 2: Hydrolysis Mechanism of Perfluorinated Acyl Fluorides

Caption: Nucleophilic acyl substitution mechanism converting acyl fluoride to carboxylic acid.

Kinetic Parameters

The reaction is relatively slow in the pure gas phase but accelerates dramatically on aqueous surfaces (cloud droplets, aerosols).

Table 1: Key Kinetic Parameters for CF₃COF Hydrolysis

| Parameter | Value | Conditions | Significance |

| Uptake Coefficient ( | 273 K, Aqueous Surface | Probability of reaction per collision with a water droplet. | |

| Henry's Law Constant ( | 298 K | Low solubility limits purely bulk phase partitioning. | |

| Hydrolysis Rate ( | Liquid Phase | Reaction is effectively instantaneous once dissolved. | |

| Atmospheric Lifetime ( | 2–10 days | Dependent on cloud cover | Controlled by transport to aqueous surfaces (washout). |

Source Data: Derived from heterogeneous chemistry studies (e.g., George et al., 1994; JPL Data Evaluation).

Experimental Methodologies

For researchers validating these kinetics or assessing new fluorinated reagents, two distinct protocols are recommended: one for atmospheric simulation and one for solution-phase reaction monitoring.

Protocol A: Heterogeneous Uptake (Atmospheric Simulation)

Objective: Measure the uptake coefficient (

-

Preparation: Generate a monodisperse stream of water droplets (

) in a flow tube using a vibrating orifice generator. -

Introduction: Introduce CF₃COF gas (

) into the flow tube. -

Interaction: Vary the contact time (2–20 ms) by adjusting the injector position relative to the detector.

-

Detection: Monitor the decay of the CF₃COF signal (

116 or fragment ions) using CIMS. -

Calculation: Plot

vs. time. The first-order rate constant

Protocol B: Solution Phase Hydrolysis (19F NMR)

Objective: Determine hydrolysis half-life (

-

Standardization: Dissolve internal standard (

-trifluorotoluene, -63 ppm) in deuterated solvent (e.g., CD₃CN). -

Initiation: Add acyl fluoride substrate (0.1 M). Record

spectrum. -

Reaction: Inject stoichiometric water or buffer. Shake vigorously.

-

Monitoring: Acquire 19F NMR spectra every 30 seconds.

-

Track: Decay of -COF signal (

to -

Track: Appearance of -COOH signal (

ppm for TFA).

-

-

Validation: Ensure mass balance is maintained between reactant and product fluorine signals.

Environmental Fate & Downstream Impact

The hydrolysis of PAFs is an "activation" step for environmental persistence. While the acyl fluoride is transient, the product—TFA—is an "ultra-short-chain" PFAS.

-

Aquatic Accumulation: TFA is highly water-soluble, non-volatile, and resistant to biotic/abiotic degradation. It accumulates in terminal sinks (oceans, endorheic lakes).

-

Mobility: Unlike long-chain PFAS (e.g., PFOA), TFA does not sorb significantly to soil, making it highly mobile in groundwater.

-

Toxicity: Current consensus suggests low acute toxicity for TFA, but its irreversible accumulation raises concerns regarding chronic exposure and potential regulatory shifts (e.g., EU REACH restrictions on "universal PFAS").

Implications for Drug Development

Pharmaceutical scientists utilizing acyl fluorides (e.g., TFFH, BT-SCF3 reagents) must consider the lifecycle of these compounds.

-

Green Chemistry: Acyl fluorides are often touted as "greener" alternatives to acyl chlorides due to stability and atom economy. However, waste streams containing perfluorinated acyl groups will generate TFA upon aqueous workup.

-

Mitigation:

-

Avoidance: Where possible, use non-fluorinated activating groups.

-

Capture: Aqueous waste streams from fluorination reactions should be segregated. Standard wastewater treatment (activated sludge) does not remove TFA. Reverse osmosis or anion exchange resins are required for remediation.

-

References

-

Atmospheric Degradation of HFO-1234yf

- Title: "Atmospheric chemistry of CF3CF=CH2: Kinetics and mechanisms of gas-phase reactions with Cl

- Source: Nielsen, O. J., et al. (2007). Chemical Physics Letters.

-

Heterogeneous Hydrolysis Kinetics

-

Title: "Uptake of Carbonyl Fluoride and Trifluoroacetyl Fluoride on Water Droplets."[2]

- Source: George, C., et al. (1994). Journal of Physical Chemistry.

-

-

TFA Environmental Accumulation

- Title: "Trifluoroacetic acid: A 'forever chemical' with uncertain future."

- Source: Solomon, K. R., et al. (2016). Journal of Toxicology and Environmental Health.

-

Acyl Fluorides in Synthesis

- Title: "Acyl Fluorides: A Renaissance."

- Source: Oestreich, M., et al. (2018).

Sources

Methodological & Application

Tetrafluorosuccinyl Fluoride: A Versatile C4 Building Block for Advanced Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and high-performance materials. Within the arsenal of fluorinated building blocks, tetrafluorosuccinyl fluoride (TFSF), also known as perfluorosuccinyl fluoride, emerges as a highly reactive and versatile C4 electrophile. Its bifunctional nature, coupled with the high reactivity of the acyl fluoride groups, makes it an invaluable synthon for the construction of a diverse array of complex fluorinated molecules, including polymers, heterocycles, and pharmacologically active compounds.

This comprehensive guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its synthesis, safe handling, and diverse applications, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel fluorinated structures.

Physicochemical Properties and Safety Considerations

This compound is a colorless liquid that is highly susceptible to hydrolysis. The acyl fluoride moieties are potent electrophiles, readily reacting with nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2,3,3-tetrafluorobutanedioyl difluoride | N/A |

| Molecular Formula | C4F6O2 | N/A |

| Molecular Weight | 194.03 g/mol | N/A |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | Not readily available; expected to be low | Inferred |

| Hazards | Causes severe skin burns and eye damage | [1] |

Safety Precautions: Due to its reactivity and hazardous nature, this compound must be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized in the laboratory. One common method involves the fluorination of tetrafluorosuccinic acid or its derivatives. A plausible synthetic route is the deoxyfluorination of tetrafluorosuccinic acid using a suitable fluorinating agent.

Protocol 1: Synthesis of this compound from Tetrafluorosuccinic Acid

Disclaimer: This is a generalized protocol based on known deoxyfluorination reactions of carboxylic acids and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

Tetrafluorosuccinic acid

-

Sulfur tetrafluoride (SF4) or a milder deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, suspend tetrafluorosuccinic acid in the chosen anhydrous solvent.

-

Cool the reaction mixture to the appropriate temperature (e.g., -78 °C for DAST, or as specified for SF4 in a specialized pressure reactor).

-

Slowly add the deoxyfluorinating agent (e.g., 2.2 equivalents of DAST) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for the required duration (monitor by IR spectroscopy for the disappearance of the carboxylic acid C=O stretch and appearance of the acyl fluoride C=O stretch).

-

Upon completion, the reaction mixture can be carefully quenched with a suitable reagent if necessary, and the product isolated by fractional distillation under reduced pressure.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the acyl fluoride product and the deactivation of the fluorinating agent.

-

Stoichiometry: A slight excess of the fluorinating agent is often used to ensure complete conversion of the dicarboxylic acid.

-

Temperature Control: Many deoxyfluorination reactions are exothermic and require careful temperature control to prevent side reactions and ensure safety.

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The two highly reactive acyl fluoride groups in this compound make it an ideal building block for introducing a tetrafluorinated four-carbon unit into various molecular scaffolds.

Synthesis of Fluorinated Polymers

This compound can serve as a valuable monomer in condensation polymerization reactions with diols and diamines to produce fluorinated polyesters and polyamides. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and unique surface properties due to the high fluorine content.

Protocol 2: Synthesis of a Fluorinated Polyester via Condensation Polymerization

Materials:

-

This compound

-

A diol (e.g., 1,4-butanediol, ethylene glycol)

-

Anhydrous, high-boiling point solvent (e.g., diphenyl ether, sulfolane)

-

Anhydrous base (e.g., pyridine, triethylamine) to act as an HF scavenger

-

Inert gas supply

Procedure:

-

In a polymerization reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet, charge the diol and the anhydrous solvent.

-

Under a gentle stream of inert gas, heat the mixture to dissolve the diol.

-

Slowly add a stoichiometric amount of this compound to the stirred solution.

-

Add the anhydrous base to the reaction mixture.

-

Heat the reaction mixture to the desired polymerization temperature (typically 150-200 °C) and maintain for several hours. The progress of the polymerization can be monitored by the evolution of hydrogen fluoride (trapped by the base) and an increase in viscosity.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and purified by repeated washing and drying.

Expertise & Experience Insights:

-

The choice of solvent is crucial for maintaining the reactants and the growing polymer chain in solution.

-

The removal of the hydrogen fluoride byproduct is essential to drive the equilibrium towards the polymer and to prevent side reactions.

-

Precise stoichiometric control of the monomers is critical to achieve high molecular weight polymers.

Caption: Polymerization with this compound.

Synthesis of Fluorinated Heterocycles

The electrophilic nature of this compound allows for its use in the construction of various fluorinated heterocyclic systems. Reaction with bifunctional nucleophiles such as hydrazines, hydroxylamines, and amidines can lead to the formation of five- and six-membered rings containing the tetrafluoroethane backbone. The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry due to their prevalence in approved drugs.[2][3][4]

Protocol 3: Synthesis of a Fluorinated Pyrazolidinedione

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Anhydrous solvent (e.g., ethanol, THF)

-

Anhydrous base (e.g., triethylamine)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the hydrazine derivative in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the hydrazine solution.

-

Add the anhydrous base (2 equivalents) to scavenge the HF produced.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

The product can be isolated by removal of the solvent under reduced pressure and purification by chromatography or recrystallization.

Trustworthiness through Self-Validation:

The formation of the heterocyclic product can be confirmed by standard analytical techniques. 19F NMR spectroscopy will be particularly informative, showing characteristic signals for the CF2 groups. High-resolution mass spectrometry will confirm the molecular formula of the product.

Caption: Heterocycle Synthesis from TFSF.

Future Outlook and Conclusion

This compound is a potent and versatile building block with significant potential in organic synthesis. Its ability to introduce a C4-fluorinated segment makes it a valuable tool for the development of novel pharmaceuticals, agrochemicals, and advanced materials. While its reactivity demands careful handling, the protocols and insights provided in this guide offer a solid foundation for its successful application in the laboratory. Further exploration of its reactivity with a broader range of nucleophiles and its use in asymmetric synthesis will undoubtedly unlock new avenues for the creation of innovative and valuable fluorinated compounds.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

- Google Patents. (1996). Process for producing perfluoropropionyl fluoride.

- Google Patents. (1996).

- Google Patents. (n.d.). Fluorinated heterocyclic compounds.

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. [Link]

-

National Center for Biotechnology Information. (n.d.). Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. [Link]

-

OSTI.GOV. (2022). Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

Royal Society of Chemistry. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Fluorinated Polymer Films: Synthesis and Characterization. [Link]

-

ResearchGate. (n.d.). [F]Tosyl fluoride as a versatile [F]fluoride source for the preparation of F-labeled radiopharmaceuticals. [Link]

-

ScienceDirect. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]

-

Wikipedia. (n.d.). Fluoropolymer. [Link]

-

Wiley Online Library. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. [Link]

-

Wiley Online Library. (n.d.). Synthesis of fluorinated polymers and evaluation of wettability. [Link]

-

Wiley Online Library. (n.d.). Trifluoromethanesulfonic acid in organic synthesis. [Link]

-

Wiley Online Library. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]

Sources

- 1. "Fluorinated Polymer Films: Synthesis and Characterization" by Anja Ulrike Schnurer [pdxscholar.library.pdx.edu]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for the reaction of tetrafluorosuccinyl fluoride with primary amines

Topic: Experimental Protocol for the Reaction of Tetrafluorosuccinyl Fluoride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental guide for the synthesis of N-substituted 2,2,3,3-tetrafluorosuccinimides via the reaction of this compound with primary amines. N-substituted tetrafluorosuccinimides are valuable building blocks in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the fluorinated succinimide ring. This protocol details the underlying reaction mechanism, critical safety procedures for handling the corrosive starting material, a step-by-step experimental workflow, and methods for product purification and characterization. The causality behind key experimental choices is explained to provide researchers with a robust and adaptable framework for their synthetic needs.

Scientific Principles and Reaction Mechanism

The core of this synthesis is a double nucleophilic acyl substitution reaction. The primary amine (R-NH₂) acts as a nucleophile, attacking the highly electrophilic carbonyl carbons of this compound. The reaction proceeds in two main stages:

-

Initial Acylation: One molecule of the primary amine attacks a carbonyl group, leading to the formation of a tetrahedral intermediate. This intermediate collapses, eliminating a fluoride ion to form an N-substituted tetrafluoro-3-(fluorocarbonyl)propanamide intermediate. This step generates one equivalent of hydrogen fluoride (HF).

-

Intramolecular Cyclization: The nitrogen atom of the newly formed amide then performs an intramolecular nucleophilic attack on the remaining acyl fluoride carbonyl group. This forms a five-membered ring intermediate, which subsequently eliminates a second fluoride ion to yield the final, stable N-substituted tetrafluorosuccinimide product. This step also generates a second equivalent of HF.

Due to the production of corrosive hydrogen fluoride, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to act as an acid scavenger, driving the reaction to completion and preventing unwanted side reactions.

Caption: General reaction scheme for the formation of N-substituted tetrafluorosuccinimide.

Safety & Hazard Management

CRITICAL: this compound is a highly corrosive and moisture-sensitive substance. It causes severe skin burns and eye damage.[1] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, with neoprene or butyl rubber for extended contact).

-

Eye Protection: Safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat.

-

Respiratory Protection: Ensure the fume hood has adequate flow. Do not breathe vapors.[2][3]

-

-

Reagent Handling:

-

This compound (MW: 194.03 g/mol ) is reactive towards water.[1] Use anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis to tetrafluorosuccinic acid.

-

Primary amines can be irritants or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

-

Materials and Equipment

Reagents

-

This compound (C₄F₆O₂)

-

Primary amine of choice (R-NH₂)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous

-

Anhydrous dichloromethane (DCM) or anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Addition funnel (optional)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Detailed Experimental Protocol

This protocol describes a general procedure on a 5 mmol scale. Reagent quantities should be adjusted as needed.

Reaction Setup

-

Prepare the Reaction Vessel: Place a magnetic stir bar in a 100 mL oven-dried, two-necked round-bottom flask. Seal one neck with a rubber septum and connect the other to a nitrogen/argon gas line via a condenser or gas adapter.

-

Inert Atmosphere: Purge the flask with the inert gas for 5-10 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

-

Add Amine and Solvent: In the flask, dissolve the primary amine (5.0 mmol, 1.0 equiv.) and triethylamine (1.4 mL, 10.0 mmol, 2.0 equiv.) in 20 mL of anhydrous dichloromethane.

-

Cool the Mixture: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

Reagent Addition & Reaction

-

Prepare Fluoride Solution: In a separate, dry vial under inert gas, prepare a solution of this compound (0.97 g, 5.0 mmol, 1.0 equiv.) in 10 mL of anhydrous dichloromethane.

-

Slow Addition: Using a dry syringe, add the this compound solution dropwise to the cold, stirring amine solution over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the primary amine.

Work-up and Isolation

-

Quench the Reaction: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess amine and triethylamine), 20 mL of saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with 20 mL of brine (to reduce the amount of dissolved water in the organic phase).

-

-

Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the specific N-substituted product and should be determined by TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the N-substituted 2,2,3,3-tetrafluorosuccinimide, typically as a solid or oil.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

| Parameter | Value | Rationale |

| Primary Amine | 1.0 equiv. | Limiting reagent. |

| This compound | 1.0 equiv. | Stoichiometric amount relative to the amine. |

| Base (TEA) | 2.0 equiv. | Required to neutralize the two equivalents of HF produced during the reaction. |

| Solvent | Anhydrous DCM | Aprotic and inert solvent that dissolves reactants well. |

| Initial Temperature | 0 °C | Controls the initial exotherm of the acylation reaction. |

| Reaction Time | 2-4 hours | Typical time for reaction completion at room temperature. |

| Expected Yield | 60-90% | Varies depending on the steric and electronic properties of the primary amine. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of N-substituted tetrafluorosuccinimides.

References

-

National Center for Biotechnology Information (2024). Synthesis of Fluorinated Amines: A Personal Account. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 2776618. Retrieved from [Link]

-

Wikipedia (2023). Fluorination by sulfur tetrafluoride. Retrieved from [Link]

-

Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Aynsley, E. E., et al. (1969). The reactions between tris(primary amino)boranes and boron trifluoride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

LibreTexts Chemistry (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

MDPI (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

ResearchGate (n.d.). Controlling Fluoride‐Forming Reactions for Improved Rate Capability in Lithium‐Perfluorinated Gas Conversion Batteries. Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PubMed Central. Retrieved from [Link]

-

The Doyle Group (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis of Aza‐S(VI) Fluorides and Primary Sulfonimidamides from Sulfinylamines. PDF. Retrieved from [Link]

-

Airgas (2025). Safety Data Sheet - Silicon Tetrafluoride. Retrieved from [Link]

-

National Academy of Sciences (n.d.). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Retrieved from [Link]

-

Khan Academy (2024). Gabriel phthalimide synthesis. YouTube. Retrieved from [Link]

- Google Patents (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.

- Google Patents (n.d.). EP1505057B1 - Method of purifying quaternary alkylammonium salt.

Sources

Strategic Activation of Tetrafluorosuccinyl Fluoride (TFSF) for Bifunctional Acylation

Executive Summary

Tetrafluorosuccinyl fluoride (TFSF,

This application note details the catalytic activation of TFSF for acylation reactions. While acid chlorides are often used for acylation, TFSF offers superior hydrolytic stability, allowing for easier handling. However, the strength of the C-F bond requires specific activation strategies to facilitate nucleophilic substitution. We present two primary activation protocols: Nucleophilic Catalysis (DMAP-mediated) for soft nucleophiles (amines/alcohols) and Lewis Acid Catalysis for Friedel-Crafts acylation of arenes.

Chemical Context & Mechanistic Insight

The Stability-Reactivity Paradox

Acid fluorides are generally less reactive than acid chlorides towards neutral nucleophiles due to the strength of the C-F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl). However, in This compound , the adjacent perfluoromethylene (

-

Result: The carbonyl carbon is rendered highly electrophilic.[1]

-

Challenge: While electrophilic, the leaving group (

) is a poor nucleofuge compared to -

Solution: Catalysis is required to either stabilize the leaving group (Lewis Acid) or increase the electrophilicity of the carbonyl via an intermediate (Nucleophilic Catalysis).

Mechanism of Activation

The activation pathways differ based on the target product:

-

Nucleophilic Catalysis (e.g., DMAP): The catalyst attacks the carbonyl, displacing fluoride to form a highly reactive acyl-ammonium salt. The fluoride ion, often trapped by a silyl group or base, acts as the thermodynamic sink.

-

Lewis Acid Catalysis (e.g.,

,

Experimental Protocols

Protocol A: DMAP-Catalyzed Nucleophilic Acylation

Application: Synthesis of perfluorinated polyamides, diesters, or macrocycles. Target Nucleophiles: Primary/Secondary Amines, Alcohols.

Materials

-

Reagent: this compound (TFSF) [>98% purity].

-

Catalyst: 4-Dimethylaminopyridine (DMAP) [10-20 mol%].

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [2.5 equiv]. -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with

. -

Solubilization: Dissolve the target nucleophile (2.0 equiv) and Base (2.5 equiv) in anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Add DMAP (0.2 equiv). Stir for 10 minutes at room temperature to ensure homogeneity.

-

TFSF Addition (Critical):

-

Cool the reaction mixture to 0°C . The reaction of TFSF is exothermic.

-

Add TFSF (1.0 equiv) dropwise via syringe. Note: Rapid addition can lead to oligomerization if the mixing is inefficient.

-

-

Reaction Monitoring: Allow to warm to room temperature. Monitor via

NMR (see Section 4).-

Endpoint: Disappearance of the -COF triplet signal.

-

-

Workup:

-

Quench with saturated

. -

Extract with DCM (

). -

Wash organic layer with

(to remove DMAP/Base) and Brine. -

Dry over

and concentrate.

-

Mechanistic Pathway (DMAP Catalysis)

Caption: Figure 1. DMAP-catalyzed activation cycle converting TFSF into a reactive acyl-pyridinium species.

Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Acylation

Application: Synthesis of perfluorinated diketones (e.g., 1,4-diaryl-2,2,3,3-tetrafluorobutane-1,4-diones). Target Nucleophiles: Electron-rich Arenes (Benzene, Toluene, Anisole).

Materials

-

Reagent: TFSF.

-

Catalyst: Aluminum Chloride (

) or Antimony Pentafluoride ( -

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.

Step-by-Step Methodology

-

Catalyst Slurry: Under

atmosphere, suspend -

Activation: Cool to 0°C . Add TFSF (1.0 equiv) dropwise.

-

Observation: The slurry may clear or change color as the acylium-like complex forms.

-

-

Substrate Addition: Add the Arene (2.2 equiv) slowly.

-

Note: For highly reactive arenes (e.g., anisole), maintain temperature < 5°C to prevent polymerization.

-

-

Thermal Phase: Heat the mixture to 60°C for 4–6 hours. The perfluoro-chain deactivates the complex, often requiring thermal energy to drive the reaction to completion compared to standard acyl chlorides.

-

Quench: Pour the reaction mixture over ice/HCl slurry.

-

Safety Alert: This generates HF and HCl fumes. Perform in a fume hood.

-

Analytical Validation ( NMR)

The most reliable method to validate TFSF activation is

Table 1: Diagnostic

| Functional Group | Chemical Shift ( | Multiplicity | Interpretation |

| Reagent (TFSF) | |||

| +20 to +45 ppm* | Triplet | Characteristic Acyl Fluoride. Monitor for disappearance. | |

| -110 to -120 ppm | Multiplet | Alpha-fluorines. | |

| Product (Amide/Ester) | |||

| Absent | N/A | Indicates full conversion. | |

| -115 to -125 ppm | Multiplet | Shift moves upfield due to loss of strongly withdrawing -F. | |

| Impurity (Hydrolysis) | |||

| -118 to -122 ppm | Multiplet | Indicates moisture contamination (Tetrafluorosuccinic acid). |

*Note: Acyl fluoride shifts can vary based on solvent and internal reference. The key indicator is the disappearance of the highly deshielded signal in the positive ppm range (or very low field).

Analytical Workflow

Caption: Figure 2. Decision tree for monitoring reaction progress via Fluorine NMR.

Safety & Handling (HF Management)

Warning: The hydrolysis of TFSF releases Hydrogen Fluoride (HF).

-

Glassware: Standard borosilicate glass is acceptable for short anhydrous reactions. For prolonged storage or high-temperature Lewis Acid reactions, use PTFE (Teflon) or PFA vessels to prevent etching and silicate contamination.

-

Scavengers: Always include an acid scavenger (DIPEA, Pyridine, or Sodium Carbonate) in the reaction or workup to neutralize generated HF.

-

Skin Exposure: Keep Calcium Gluconate gel readily available in the lab whenever handling acyl fluorides.

References

-

Acyl Fluoride Reactivity & NMR: Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[2][3][4][5][6] 1. Aliphatic fluorides.[4][5][7][8][9][10][11] Journal of Organic Chemistry.[2] [Link]

-

Lewis Acid Catalysis in Fluorous Systems: Xiang, J., Toyoshima, A., Orita, A., & Otera, J. (2006).[12] Development of Fluorous Lewis Acid-Catalyzed Reactions.[7][11][12] PMC / NIH. [Link]

-

Friedel-Crafts Acylation Principles: Saskatchewan Educational Resources. Reaction: Acylation via Friedel-Crafts. [Link]

-

General Fluorine Shift Data: University of California, Santa Barbara (UCSB) NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

- 1. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 2. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Perfluorinated Linkers for Robust Metal-Organic Frameworks

Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, Drug Development Professionals

Abstract & Introduction: The Fluorine Effect

The incorporation of fluorine into Metal-Organic Framework (MOF) linkers is not merely a structural modification; it is a transformative electronic and steric engineering strategy. Perfluorinated linkers, such as tetrafluoroterephthalic acid (

However, the synthesis of these linkers presents unique challenges. The high electronegativity of fluorine creates electron-deficient aromatic rings, altering the reactivity of precursors during nucleophilic substitutions and metal-catalyzed couplings. This guide provides validated protocols for synthesizing high-purity perfluorinated linkers, moving from the standard hydrolysis of nitriles to advanced C-C coupling strategies.

Key Mechanistic Advantages

-

Hydrophobic Shielding: C-F bonds lower surface energy, protecting water-labile metal clusters (e.g., in Zn-MOF-74 or HKUST-1 analogues).

-

Acidity Modulation: Fluorine substituents increase the acidity of carboxylic acid groups (

drops), strengthening the metal-carboxylate bond and enhancing MOF thermal stability. -

Pore Environment Tuning: The electrostatic potential of the pore surface is inverted, favoring the adsorption of quadrupolar molecules like

.

Strategic Synthesis Workflow

The following diagram outlines the decision matrix for selecting the appropriate synthesis route based on the desired linker complexity.

Figure 1: Decision matrix for perfluorinated linker synthesis. Route A is preferred for standard linkers due to safety and scalability.

Protocol A: Synthesis of Tetrafluoroterephthalic Acid ( )

Target Molecule: 2,3,5,6-Tetrafluoroterephthalic acid Primary Application: Synthesis of hydrophobic UiO-66-F4 or Zr-fumarate analogues.

Rationale

Direct fluorination of terephthalic acid is hazardous and non-selective. The most robust route is the hydrolysis of 2,3,5,6-tetrafluoroterephthalonitrile . While acid hydrolysis (

Materials

-

Precursor: 2,3,5,6-Tetrafluoroterephthalonitrile (5.0 g, 25 mmol)

-

Base: Sodium Hydroxide (

), 10% aqueous solution (100 mL) -

Solvent: Ethanol (optional co-solvent for solubility, 20 mL)

-

Acid: Hydrochloric Acid (

), 37% concentrated -

Equipment: Round-bottom flask (250 mL), Reflux condenser, Oil bath.

Step-by-Step Methodology

-

Solubilization & Reflux:

-

Charge the flask with tetrafluoroterephthalonitrile.

-

Add the 10%

solution. (Note: The mixture will be heterogeneous initially). -

Heat to reflux (

). The solid should dissolve as the nitrile hydrolyzes to the carboxylate salt. -

Critical Checkpoint: Maintain reflux for 12–16 hours . The evolution of ammonia gas (

) indicates reaction progress. Ensure the condenser is efficient to prevent solvent loss.

-

-

Cooling & Filtration:

-

Cool the reaction mixture to room temperature.

-

Filter any unreacted insoluble solids (rare if refluxed sufficiently). The filtrate contains the disodium salt of the product.

-

-

Acidification (Precipitation):

-

Place the filtrate in an ice bath (

). -

Slowly add concentrated

dropwise with vigorous stirring. -

Observation: A thick white precipitate (

) will form immediately. Continue adding

-

-

Purification:

-

Filter the white solid using a Buchner funnel.

-

Wash: Wash with cold deionized water (

) to remove excess NaCl and HCl. -

Drying: Dry in a vacuum oven at

overnight.

-

-

Recrystallization (Optional for Optical Purity):

-

Recrystallize from hot water or a water/ethanol mixture if the melting point is broad.

-

Data Summary: Expected Properties

| Parameter | Value / Characteristic |

| Appearance | White crystalline powder |

| Yield | > 85% |

| Melting Point | 268–270 °C (sublimes) |

| Singlet at -143 ppm (vs. | |

| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in Water/Chloroform |

Protocol B: Suzuki-Miyaura Coupling for Extended Fluorinated Linkers

Target Molecule: 4,4'-(Perfluorophenyl-1,4-diyl)dibenzoic acid Application: Expanded pore MOFs with fluorinated cores.

Rationale

To create larger pores while retaining fluorinated functionality, we couple a fluorinated core (e.g., 1,4-dibromotetrafluorobenzene) with a carboxyphenylboronic acid. Note: The electron-deficient nature of the perfluorinated ring facilitates oxidative addition but can make the intermediate complex unstable. We use a phosphine-free or robust phosphine ligand system.

Reaction Scheme Visualization

Figure 2: Suzuki coupling pathway. The electron-withdrawing fluorine atoms on the aryl bromide accelerate the oxidative addition step.

Methodology

-

Setup: In a glovebox or under Argon flow, combine:

-

1,4-Dibromotetrafluorobenzene (1.0 eq)

-

4-Methoxycarbonylphenylboronic acid (2.2 eq) - Using the ester protects the acid and improves solubility.

- (5 mol%)

- (4.0 eq)

-

-

Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

-

Reaction: Reflux at

for 24 hours under inert atmosphere. -

Workup:

-

Evaporate solvent.

-

Extract with Ethyl Acetate/Brine.

-

Purify the diester intermediate via column chromatography (Silica, Hexane/EtOAc).

-

-

Hydrolysis: Saponify the ester using Protocol A (NaOH reflux) to yield the final dicarboxylic acid.

Quality Control & Characterization (Self-Validation)

Trustworthiness in MOF synthesis relies on linker purity. Impurities (mono-acids, inorganic salts) lead to crystal defects.

NMR Spectroscopy (The Fingerprint)

This is the most powerful tool for these linkers.

-

Protocol: Dissolve 10 mg of linker in DMSO-

. -

Validation:

-

should show a single sharp peak at approx.

-

Impurity Check: Look for small peaks at different shifts indicating incomplete hydrolysis (amide/nitrile presence) or decarboxylation (

-substituted rings).

-

should show a single sharp peak at approx.

Mass Spectrometry (ESI-MS)

Run in negative ion mode (

- Expected m/z: ~237.0.

-

Confirm isotopic distribution matches the presence of 4 fluorine atoms.

Application Validation: Synthesis of Zr-UiO-66-F4

To prove the linker quality, synthesize a test MOF.

-

Mix:

(1 eq) and -

Modulator: Add Acetic Acid (30 eq) to control crystal growth.

-

Heat:

for 24 hours. -

Result: A high-quality linker will yield a white crystalline powder. PXRD should match the simulated UiO-66 pattern but with slightly shifted peaks due to the larger unit cell volume induced by Fluorine sterics.

References

-

Eddaoudi, M., & Eubank, J. F. (2013). Superhydrophobic perfluorinated metal–organic frameworks. University of Houston. Link

-

Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability.[1] Journal of the American Chemical Society. Link

-

Pachfule, P., et al. (2016). Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR. RSC Advances.[2] Link

-

Svensson, A., et al. (2000).[3] Preparation of fluorinated linkers: use of 19F NMR spectroscopy.[3][4][5] Journal of Combinatorial Chemistry.[3] Link

-

Decostter, J., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks.[6] Inorganic Chemistry Frontiers. Link

Sources

- 1. UiO-66-NH 2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00087D [pubs.rsc.org]

- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis of pilicide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR [iris.cnr.it]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

A Senior Application Scientist's Guide to Flow Chemistry Applications of Tetrafluorosuccinyl Fluoride

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Tetrafluorosuccinyl fluoride (TFSF), a highly reactive, electrophilic building block, presents a powerful tool for introducing the valuable tetrafluorosuccinyl moiety. However, its high reactivity and the exothermic nature of its reactions pose significant challenges for traditional batch synthesis, including difficulties in controlling reaction temperature and ensuring consistent product quality.

Continuous flow chemistry emerges as a transformative technology to address these challenges.[3][4][5] By utilizing microreactors or tubular reactors, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents by generating and consuming them in situ.[6][7][8] This guide provides detailed application notes and protocols for leveraging this compound in continuous flow systems, designed to be a practical resource for scientists in research and development.

Part 1: Core Principles and Advantages of TFSF in Flow

This compound (perfluorosuccinyl fluoride) is a bifunctional acyl fluoride. Its two reactive centers allow it to act as a "linker" or to form cyclic structures upon reaction with dinucleophiles. The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbons, making it highly susceptible to nucleophilic attack.

Why Choose Flow Chemistry for TFSF Reactions?

-

Enhanced Safety: Reactions with TFSF are often highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing thermal runaways that can occur in large-scale batch reactors.[4] This enables reactions to be performed under more aggressive conditions with a higher degree of safety.

-

Precise Reaction Control: Flow systems provide exquisite control over residence time, temperature, and stoichiometry. This precision minimizes the formation of byproducts, such as oligomers or polymers, that can result from the bifunctional nature of TFSF, leading to higher purity and yield of the desired product.

-

Improved Mixing: The rapid mixing achieved in microreactors ensures a homogeneous reaction environment, which is critical for fast reactions involving highly reactive species like TFSF. This leads to more consistent and reproducible results compared to batch processes where mixing efficiency can be a limiting factor.

-

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, potentially more hazardous, batch reactors.[9] This makes the transition from laboratory discovery to pilot-scale production more seamless.[9]

Part 2: Application Note & Protocol: Synthesis of Fluorinated Diamides

One of the most direct applications of TFSF is in the synthesis of N,N'-disubstituted tetrafluorosuccinamides. These compounds can serve as valuable intermediates, ligands, or building blocks for more complex fluorinated molecules. The high reactivity of TFSF with primary and secondary amines makes this transformation extremely rapid, often completing within seconds or minutes.

Protocol: Continuous Flow Synthesis of N,N'-Dibenzyl-2,2,3,3-tetrafluorosuccinamide

This protocol details the reaction of this compound with benzylamine to form the corresponding diamide. The principles can be readily adapted for a wide range of primary and secondary amines.

Materials and Reagents:

-

This compound (TFSF)

-

Benzylamine

-

Triethylamine (as an acid scavenger)

-

Acetonitrile (ACN), anhydrous

-

Syringe pumps, PFA or PTFE tubing, T-mixer, and a coiled reactor

-

Back-pressure regulator (BPR)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Solution A: Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.

-

Solution B: Prepare a 1.1 M solution of benzylamine and a 1.2 M solution of triethylamine in anhydrous acetonitrile. Rationale: A slight excess of the amine and base ensures complete consumption of the limiting TFSF and neutralizes the hydrogen fluoride (HF) byproduct generated during the reaction.

-

-

Flow System Setup:

-

Assemble the flow chemistry setup as depicted in the workflow diagram below. Use chemically resistant PFA or PTFE tubing throughout the system.

-

Place a T-mixer at the junction of the two inlet streams to ensure rapid mixing.

-

Connect the outlet of the T-mixer to a coiled PFA reactor (e.g., 10 mL volume). Submerge the reactor coil in a temperature-controlled bath (e.g., water bath at 25 °C). Rationale: Even at room temperature, the reaction is fast and exothermic. The bath helps maintain a constant temperature.

-

Install a back-pressure regulator (e.g., set to 50 psi) after the reactor coil to ensure the solvent remains in the liquid phase and to prevent gas evolution from affecting flow stability.

-

-

Reaction Execution:

-

Set the flow rate for Pump A (TFSF solution) to 1.0 mL/min.

-

Set the flow rate for Pump B (Amine/Base solution) to 1.0 mL/min. This results in a total flow rate of 2.0 mL/min.

-

With a 10 mL reactor volume, the residence time will be 5 minutes (Volume / Total Flow Rate).

-

Allow the system to reach a steady state for approximately 3 residence times (15 minutes) before collecting the product.

-

-

Work-up and Isolation:

-

Collect the reactor output in a flask containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted acyl fluoride and neutralize the triethylammonium fluoride salt.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Experimental Workflow Diagram

Caption: Flow setup for diamide synthesis.

Data Summary

| Entry | Amine Substrate | TFSF Conc. (M) | Residence Time (min) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | 0.5 | 5 | 25 | >95 |

| 2 | Aniline | 0.5 | 10 | 50 | 88 |

| 3 | Piperidine | 0.5 | 2 | 25 | >98 |

Table demonstrates expected outcomes based on typical reactivity. Actual yields may vary.

Part 3: Safety and Handling in Continuous Systems

Handling highly reactive fluorinated compounds like TFSF requires stringent safety protocols. Flow chemistry inherently mitigates some risks, but proper precautions are essential.[10]

-

Material Compatibility: Ensure all wetted parts of the flow system (tubing, fittings, reactor) are made of chemically resistant materials such as PFA, PTFE, or Hastelloy. Avoid materials that can be corroded by acyl fluorides or the HF byproduct.

-

Ventilation: Always operate the flow system within a certified fume hood to prevent exposure to volatile reagents and the highly corrosive HF gas that is generated.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber).[12]

-

Quenching: The output of the reactor should be directed into a suitable quenching solution (e.g., sodium bicarbonate or a basic scavenger resin column) to immediately neutralize reactive species and the HF byproduct.[2][13]

-

Leak Detection: Before introducing reagents, pressurize the system with solvent to check for any leaks in the fittings or connections.

Part 4: Logical Relationships in Protocol Design

The design of a flow protocol for TFSF is a balance of chemical kinetics, safety, and desired outcomes. The following diagram illustrates the key decision-making relationships.

Caption: Decision logic for flow protocol design.

Conclusion and Future Outlook

This compound is a potent reagent whose full potential can be safely and efficiently unlocked through the application of continuous flow technology. The precise control over reaction conditions afforded by flow systems enables the synthesis of highly pure fluorinated materials while minimizing the risks associated with batch processing. Future applications will likely expand into the on-demand synthesis of complex heterocyclic structures, the surface modification of materials, and the streamlined, multi-step synthesis of active pharmaceutical ingredients where the tetrafluorosuccinyl unit is a key structural motif.[9]

References

-

In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. ResearchGate. Available at: [Link]

-

Continuous flow synthesis and post-synthetic conversion of single-crystalline covalent organic frameworks. Chemical Science (RSC Publishing). Available at: [Link]

-

Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. SpringerLink. Available at: [Link]

-

Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. ResearchGate. Available at: [Link]

-

Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions. ResearchGate. Available at: [Link]

-

Continuous Flow Synthesis of Polyvinylidene Fluoride. PubMed. Available at: [Link]

-

3D Printed Microreactors for Radiochemical Reactions. ResearchGate. Available at: [Link]

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed. Available at: [Link]

-

Advances in Continuous Flow Fluorination Reactions. ResearchGate. Available at: [Link]

-

Flow microreactor synthesis in organo-fluorine chemistry. ResearchGate. Available at: [Link]

-

Guide for the Safe Handling of Tetrafluoroethylene November 2017. Plastics Europe. Available at: [Link]

-

Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. Available at: [Link]

-

Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC - NIH. Available at: [Link]

-

Development of fluorination methods using continuous-flow microreactors. ResearchGate. Available at: [Link]

-

Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. Available at: [Link]

-

Fluorine-18 chemistry in micro-reactors. PubMed - NIH. Available at: [Link]

-

Fluorine-18 chemistry in micro-reactors. PMC - NIH. Available at: [Link]

-

Fluorination Reactions in Flow. Professor Steven V. Ley Research Group. Available at: [Link]

-

Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. OSTI.GOV. Available at: [Link]

-

Fluoride Handling. Town of Fort Frances. Available at: [Link]

-

Nucleophilic substitution reactions with fluoride. ResearchGate. Available at: [Link]

Sources